5-Formyl-3-methoxyphenylboronic acid
Overview
Description
5-Formyl-3-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent The structure of this compound includes a formyl group (–CHO) and a methoxy group (–OCH₃) attached to a phenyl ring, which is further bonded to a boronic acid moiety (–B(OH)₂)
Mechanism of Action
Target of Action
5-Formyl-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to be key reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction.
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . This compound, as a boronic acid derivative, plays a crucial role in this transmetalation step.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a critical pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of this compound in this reaction can lead to the synthesis of a wide range of organic compounds. The downstream effects include the creation of new molecules that can be used in various applications, such as drug development and material science.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential applications in various fields.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of this compound in this reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-3-methoxyphenylboronic acid typically involves the following steps:
Formylation of 3-Methoxyphenylboronic Acid: The starting material, 3-methoxyphenylboronic acid, undergoes a formylation reaction to introduce the formyl group at the 5-position of the phenyl ring. This can be achieved using a Vilsmeier-Haack reaction, where the reagent combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is used to generate the formylating agent.
Hydrolysis: The intermediate product from the formylation reaction is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-3-methoxyphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-3-methoxyphenylboronic acid.
Reduction: 5-Hydroxymethyl-3-methoxyphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
5-Formyl-3-methoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Material Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.
Biological Studies: The compound is investigated for its interactions with biomolecules, which can lead to the development of new diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Lacks the methoxy group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: The formyl group is positioned differently on the phenyl ring, affecting its chemical behavior.
3-Methoxyphenylboronic Acid: Lacks the formyl group, resulting in different synthetic and application profiles.
Uniqueness
5-Formyl-3-methoxyphenylboronic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
(3-formyl-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPIMVLGXGJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275639 | |
Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-09-8 | |
Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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